N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Description
Systematic Nomenclature and Structural Identity
The systematic IUPAC name, N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide, delineates its core structure and substituents. The parent heterocycle is a 1,3-thiazolidin-4-one ring, substituted at position 5 with a (2,4-dimethoxyphenyl)methylidene group and at position 3 with a pyridine-4-carboxamide moiety. The (5Z) configuration specifies the cis geometry of the exocyclic double bond connecting the benzylidene group to the thiazolidinone core.
Key Structural Features:
- Thiazolidinone Core : A five-membered ring comprising sulfur (position 1), nitrogen (position 3), and a carbonyl group (position 4). The 2-thioxo group introduces a sulfur atom at position 2, enhancing electron delocalization.
- Benzylidene Substituent : A 2,4-dimethoxy-substituted phenyl group conjugated via a double bond to the thiazolidinone’s position 5. The methoxy groups serve as electron donors, modulating electronic and steric properties.
- Pyridine-4-Carboxamide : A pyridine ring linked via a carboxamide bond to the thiazolidinone’s nitrogen. This moiety contributes aromatic π-stacking potential and hydrogen-bonding capacity.
Table 1: Structural and Molecular Characteristics
| Property | Description |
|---|---|
| IUPAC Name | N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
| Core Heterocycle | 1,3-Thiazolidin-4-one with 2-thioxo modification |
| Key Functional Groups | Methoxybenzylidene, pyridine-4-carboxamide, exocyclic double bond (Z-configuration) |
| Electronic Profile | Conjugated system with electron-rich (methoxy) and electron-deficient (thiazolidinone) regions |
Historical Context of Thiazolidinone Derivatives in Medicinal Chemistry
Thiazolidinones have been pivotal in drug discovery since the mid-20th century, initially explored for antimicrobial activity. Their versatility stems from the tunable reactivity of the thiazolidinone core, which allows for diverse substitutions at positions 2, 3, and 5. Modern applications emphasize hybrid molecules, where thiazolidinones are fused with heteroaromatic or aliphatic fragments to target multifactorial diseases like cancer and metabolic disorders.
Evolution of Thiazolidinone Hybrids:
- Early Derivatives : Simple 2,4-thiazolidinediones (e.g., ciglitazone) demonstrated antidiabetic effects via PPAR-γ modulation, though safety concerns limited their use.
- Hybridization Era : Integration with pyridine, piperazine, or purine scaffolds improved selectivity and potency. For example, pyridine-thiazolidinone hybrids exhibited sub-micromolar IC50 values against glioblastoma cells by inducing caspase-mediated apoptosis.
- Mechanistic Advancements : Recent hybrids target tyrosine kinases (e.g., VEGFR2) and redox pathways, with structural optimizations focusing on substituent electronics and steric bulk.
Table 2: Milestones in Thiazolidinone Hybrid Development
Significance of Benzylidene and Pyridine Moieties in Bioactive Compounds
The benzylidene and pyridine groups in this compound are strategically selected to enhance target affinity and pharmacokinetic properties.
Benzylidene Group:
- Electronic Effects : The 2,4-dimethoxy substitution pattern donates electron density via resonance, stabilizing the conjugated system and facilitating interactions with hydrophobic enzyme pockets.
- Stereoelectronic Influence : The Z-configuration of the exocyclic double bond optimizes spatial alignment with target binding sites, as demonstrated in analogues with improved IC50 values over E-isomers.
Pyridine-4-Carboxamide:
- Hydrogen Bonding : The carboxamide’s NH and carbonyl groups engage in hydrogen bonding with residues like Asp or Glu in enzymatic active sites.
- Aromatic Interactions : The pyridine ring participates in π-π stacking with tyrosine or phenylalanine side chains, enhancing binding stability.
Table 3: Impact of Substituents on Bioactivity
| Substituent | Role in Bioactivity | Example Compound Activity |
|---|---|---|
| 2,4-Dimethoxybenzylidene | Enhances lipophilicity and target affinity | 20-fold selectivity over unsubstituted analogues |
| Pyridine-4-carboxamide | Facilitates hydrogen bonding and π-stacking | IC50 reduction by 50% vs. phenyl analogues |
Properties
Molecular Formula |
C18H15N3O4S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15N3O4S2/c1-24-13-4-3-12(14(10-13)25-2)9-15-17(23)21(18(26)27-15)20-16(22)11-5-7-19-8-6-11/h3-10H,1-2H3,(H,20,22)/b15-9- |
InChI Key |
MPSJRFWGQGGMGC-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea Derivatives
Thiourea derivatives react with β-keto acids (e.g., 2-mercapto propanoic acid) under dehydrating conditions to form the thiazolidinone ring. For example, N’-(2-nitrobenzylidene)pyridine-3-carbohydrazide reacts with 2-mercaptopropanoic acid in anhydrous benzene using a Dean-Stark trap to remove water, yielding the thiazolidinone intermediate.
Key Reaction Parameters :
| Parameter | Value/Details | Source |
|---|---|---|
| Solvent | Anhydrous benzene | |
| Temperature | Reflux | |
| Time | 18 hours | |
| Purification | Sodium bicarbonate precipitation, methanol crystallization |
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Piperidine or sodium acetate | 70–90 | |
| Solvent | Ethanol or toluene | ||
| Temperature | 80–100°C (reflux) | ||
| Reaction Time | 2–6 hours (conventional) or 10–30 min (microwave) |
Coupling of Pyridine-4-Carboxamide
The pyridine-4-carboxamide group is introduced via amide bond formation . Two approaches are prevalent:
Direct Condensation of Carboxylic Acid
Pyridine-4-carboxylic acid is activated as an acid chloride (using thionyl chloride or oxalyl chloride) and coupled to the thiazolidinone’s N3 position.
Example Protocol :
Use of Coupling Reagents
For milder conditions, reagents like EDCI/HOBt or DCC/DMAP are employed to form the amide bond.
Key Data :
| Reagent System | Solvent | Base | Yield (%) | Source |
|---|---|---|---|---|
| EDCI/HOBt | DMF | N/A | 60–75 | |
| DCC/DMAP | Dichloromethane | Triethylamine | 70–85 |
Multistep Synthesis Workflow
A consolidated synthesis strategy involves:
-
Synthesis of Thiazolidinone Core :
-
Knoevenagel Condensation :
-
Amide Coupling :
Workflow Summary :
Characterization and Purity Control
Final characterization includes:
-
1H NMR : Peaks for pyridine protons (δ 7.5–8.8 ppm), thiazolidinone methylene (δ 4.1–4.3 ppm), and aldehyde resonance (δ 9.8–10.2 ppm).
-
IR : C=O stretch (1680–1700 cm⁻¹), C=S vibration (1250–1300 cm⁻¹).
-
Melting Point : Typically 230–250°C for such thiazolidinones.
Challenges and Optimization Strategies
-
Stereochemical Control : The (5Z)-configuration is favored due to steric hindrance, but excess base may lead to E-isomers.
-
Solvent Selection : Polar aprotic solvents (DMF) improve amide coupling efficiency.
-
Microwave Assistance : Reduces reaction time for Knoevenagel condensation (e.g., 30 minutes vs. 6 hours).
Comparison of Synthetic Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization + Knoevenagel + Coupling | Sequential reactions | High purity, scalable | Multiple steps, moderate yields |
| One-Pot Multicomponent | Simultaneous cyclization and condensation | Shorter time, fewer intermediates | Lower yields, complex workup |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group at the 2-position of the thiazolidinone ring is susceptible to nucleophilic substitution. This reactivity is exploited to generate derivatives with modified electronic or steric properties.
Example : Treatment with methylamine in ethanol yields N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-(methylamino)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide .
Condensation via the Benzylidene Moiety
The benzylidene group (CH=) participates in condensation reactions, enabling the formation of fused heterocycles or extended π-conjugated systems.
Research Finding : A domino alkylation-cyclization reaction under microwave conditions (120°C, 15 min) with propargyl bromides and thiourea produces fused thiazole-pyrimidine derivatives in >75% yield .
Oxidation and Reduction Reactions
The oxo (C=O) and thioxo (C=S) groups exhibit redox activity, while the benzylidene double bond can undergo hydrogenation.
Note : Selective reduction of the benzylidene double bond preserves the thiazolidinone ring intact, enabling further functionalization .
Hydrolysis of the Carboxamide Group
The pyridine-4-carboxamide group undergoes hydrolysis under acidic or basic conditions, forming a carboxylic acid.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Pyridine-4-carboxylic acid derivative | |
| Enzymatic hydrolysis | Lipases in aqueous buffer (pH 7.4) | Controlled deamidation |
Synthetic Utility : Hydrolysis products serve as intermediates for esterification or coupling reactions .
Cycloaddition Reactions
The conjugated system of the benzylidene-thiazolidinone framework participates in [4+2] Diels-Alder reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder with dienophiles | Maleic anhydride, 80°C | Fused bicyclic adducts |
Example : Reaction with maleic anhydride yields a six-membered cyclohexene ring fused to the thiazolidinone core .
Functionalization of Methoxy Groups
The 2,4-dimethoxy substituents on the benzylidene moiety can undergo demethylation or electrophilic substitution.
Application : Demethylation enhances hydrogen-bonding capacity, improving interactions with biological targets .
Photochemical Reactions
The benzylidene-thiazolidinone system exhibits photoisomerization under UV light, transitioning between E and Z configurations.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Photoisomerization | UV light (365 nm), CH<sub>3</sub>CN | Reversible E-Z interconversion |
Implication : This property is exploitable in photopharmacology for light-activated drug delivery .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown inhibitory effects against various bacterial strains:
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 |
| Compound B | Escherichia coli | 15 |
| Compound C | Pseudomonas aeruginosa | 10 |
These findings suggest that N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide may possess similar antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
Antiviral Activity
The compound's antiviral potential has been explored in various studies. Thiazolidine derivatives have been reported to inhibit viral replication in several models. For example, certain analogues demonstrated significant activity against influenza viruses and HIV, indicating the importance of the thiazolidine structure in modulating viral interactions .
Anticancer Activity
This compound has also been studied for its anticancer properties. Various studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 23.30 ± 0.35 |
| U251 (Glioblastoma) | 30.50 ± 0.40 |
| MCF-7 (Breast Cancer) | 15.00 ± 0.25 |
The structure–activity relationship (SAR) analysis indicates that modifications to the thiazolidine core can enhance anticancer activity by increasing selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Studies
- Antimicrobial Study : A study conducted on rhodanine derivatives showed that modifications at the C5 position significantly enhanced antimicrobial activity against resistant bacterial strains. This highlights the potential of this compound as a lead compound for antibiotic development .
- Anticancer Research : In a recent investigation involving various thiazolidine derivatives, researchers found that specific substitutions on the benzylidene moiety improved cytotoxicity against breast and lung cancer cell lines. This underscores the therapeutic potential of this compound in oncology .
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often includes inhibition or activation of key signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural differences among analogues lie in:
- Benzylidene substituents : Position and number of methoxy or other functional groups on the aromatic ring.
- N3 substituents : Carboxamide groups derived from pyridine, benzene, or other heterocycles.
Table 1: Structural Comparison of Selected Analogues
Key Observations :
Key Observations :
Physicochemical and Spectral Properties
Table 3: Spectral and Physical Data
Biological Activity
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound belonging to the class of rhodanine derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The compound features a thiazolidine ring with a thioxo group at the 2-position and an oxo group at the 4-position. The presence of the pyridine ring and the dimethoxybenzylidene moiety contributes to its biological activity.
Antimicrobial Activity
Rhodanine derivatives have been extensively studied for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For instance, a related compound demonstrated an IC50 value of 12 µg/mL against Staphylococcus aureus, showcasing potential as an antimicrobial agent .
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 |
| Compound B | Escherichia coli | 15 |
| Compound C | Pseudomonas aeruginosa | 10 |
Anticancer Activity
Research has highlighted the anticancer potential of thiazolidine derivatives. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been reported to induce apoptosis in human glioblastoma cells with an IC50 value of 25 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U251 (glioblastoma) | 25 | Induction of apoptosis |
| A431 (epidermoid carcinoma) | 30 | Inhibition of cell proliferation |
| MCF7 (breast cancer) | 35 | Activation of caspase pathways |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzylidene and thiazolidine moieties significantly influence biological activity. For instance, the presence of methoxy groups on the phenyl ring enhances cytotoxicity due to increased lipophilicity and improved interaction with cellular targets .
Case Studies and Research Findings
- Antiviral Properties : A study evaluated the antiviral activity of similar thiazolidine derivatives against HIV. The results indicated that modifications in the thiazolidine ring could enhance potency against viral replication .
- Inflammatory Response : Another research highlighted that these compounds possess anti-inflammatory properties by inhibiting COX-II enzymes, which are crucial in mediating inflammatory responses .
- Neuroprotective Effects : Recent findings suggest potential neuroprotective effects of thiazolidine derivatives in models of neurodegenerative diseases, attributed to their ability to reduce oxidative stress .
Q & A
Basic: What synthetic strategies are commonly employed to prepare the target thiazolidinone-pyridine hybrid compound?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 2,4-dimethoxybenzaldehyde with thiazolidinone precursors (e.g., 2-thioxothiazolidin-4-one) under acidic or basic conditions to form the benzylidene-thiazolidinone core. Acetic acid or sodium acetate is often used as a catalyst .
- Step 2: Coupling the thiazolidinone intermediate with pyridine-4-carboxamide via nucleophilic substitution or amidation. For example, activating the pyridine carboxyl group with reagents like EDCI/HOBt or using carbodiimide-mediated coupling .
- Key Considerations: Reaction yields (e.g., 66–85% in analogous syntheses) depend on solvent polarity, temperature, and stoichiometry. TLC or HPLC is recommended for monitoring reaction progress .
Advanced: How can reaction conditions be optimized to improve the stereoselective formation of the (Z)-benzylidene configuration?
Answer:
- Catalytic Control: Use of Lewis acids (e.g., ZnCl₂) or protic solvents (e.g., acetic acid) to stabilize the transition state favoring the Z-isomer .
- Thermodynamic vs. Kinetic Control: Prolonged reflux in polar aprotic solvents (DMF, DMSO) may favor the thermodynamically stable Z-isomer, while shorter reaction times in less polar solvents (THF) might trap kinetic products.
- Validation: X-ray crystallography (as in ) or NOESY NMR can confirm stereochemistry. For example, the Z-configuration shows distinct NOE correlations between the benzylidene proton and thiazolidinone carbonyl group.
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- Spectroscopy:
- Mass Spectrometry: HRMS (ESI-TOF) confirms molecular ion peaks and fragmentation patterns.
Advanced: How can researchers resolve discrepancies in reported bioactivity data for structurally similar thiazolidinone derivatives?
Answer:
- Assay Standardization: Ensure consistent protocols (e.g., MIC testing against S. aureus in vs. E. coli in other studies). Variations in bacterial strains, inoculum size, or incubation time affect results.
- Structural Nuances: Minor substitutions (e.g., methoxy vs. chloro groups) drastically alter solubility and target binding. Compare logP values and electronic effects via Hammett analysis .
- Data Cross-Validation: Use orthogonal assays (e.g., time-kill kinetics alongside MIC) to confirm bioactivity trends .
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Answer:
- Broth Microdilution (CLSI Guidelines): Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use Mueller-Hinton broth and 18–24 hr incubation .
- Agar Diffusion: Zone-of-inhibition measurements provide semi-quantitative data. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) .
Advanced: What computational tools aid in rational design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial dihydrofolate reductase or fungal CYP51). Prioritize derivatives with improved binding scores .
- QSAR Modeling: Develop regression models correlating substituent properties (Hammett σ, π parameters) with bioactivity. Validate with leave-one-out cross-validation .
- ADMET Prediction: SwissADME or pkCSM predicts bioavailability, toxicity, and metabolic stability to prioritize synthesizable candidates.
Basic: How can researchers address low yields during the final amidation/coupling step?
Answer:
- Activation Strategies: Replace traditional carbodiimides (DCC) with uronium salts (HATU, TBTU) to enhance coupling efficiency .
- Solvent Optimization: Use DMF or DMAc for improved solubility of the pyridine carboxamide intermediate.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol/water) to isolate pure product .
Advanced: What mechanistic insights explain the reactivity of the thiazolidinone core in nucleophilic reactions?
Answer:
- Resonance Stabilization: The thiazolidinone’s enolizable carbonyl and thioxo groups stabilize transition states during nucleophilic attacks.
- Electrophilicity: The C-2 position (adjacent to C=S) is highly electrophilic, facilitating substitutions. DFT calculations (e.g., NBO analysis) can quantify charge distribution .
- Side Reactions: Competing thiol-thione tautomerism may require kinetic trapping (e.g., low-temperature reactions) to avoid byproducts .
Basic: What stability considerations are critical for storing the target compound?
Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the benzylidene moiety.
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the thioxo group.
- Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures stability over time .
Advanced: How can isotope-labeling studies elucidate metabolic pathways of this compound?
Answer:
- Synthesis of ¹³C/²H-Labeled Derivatives: Introduce isotopes at the pyridine ring or methoxy groups via modified precursors (e.g., ¹³C-formaldehyde in benzylidene synthesis).
- Mass Spectrometry Tracing: Use LC-MS/MS to track labeled metabolites in hepatocyte or microsomal assays. Identify major Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
